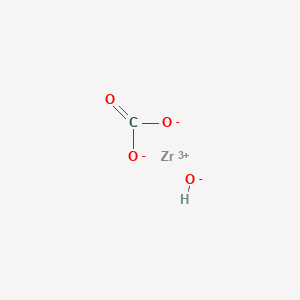
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol is an organic compound that features a hepta-triene backbone with a sulfonyl group attached to a methylbenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Hepta-triene Backbone: This can be achieved through a series of coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, to form the conjugated triene system.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Methylbenzene Ring: This step might involve Friedel-Crafts alkylation or acylation reactions to attach the methylbenzene ring to the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound might find applications in materials science, such as in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of (3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol: can be compared with other sulfonyl-containing compounds, such as sulfonamides or sulfonylureas.
Hepta-triene derivatives: Compounds with similar conjugated triene systems can be considered for comparison.
Uniqueness
The uniqueness of this compound lies in its specific combination of a hepta-triene backbone with a sulfonyl group and a methylbenzene ring
Eigenschaften
CAS-Nummer |
228417-11-6 |
|---|---|
Molekularformel |
C14H16O3S |
Molekulargewicht |
264.34 g/mol |
IUPAC-Name |
(3R)-4-(4-methylphenyl)sulfonylhepta-1,4,6-trien-3-ol |
InChI |
InChI=1S/C14H16O3S/c1-4-6-14(13(15)5-2)18(16,17)12-9-7-11(3)8-10-12/h4-10,13,15H,1-2H2,3H3/t13-/m1/s1 |
InChI-Schlüssel |
IVTLQNXUVMUPNU-CYBMUJFWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=C)[C@@H](C=C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=C)C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


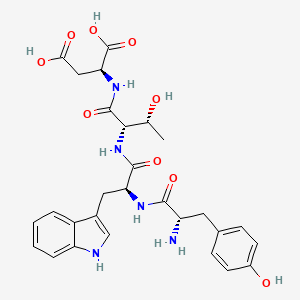
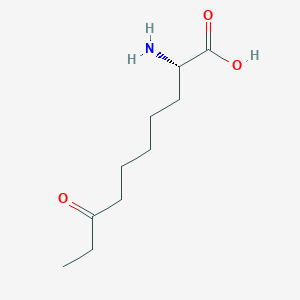
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
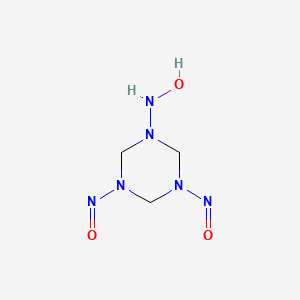
methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)
![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
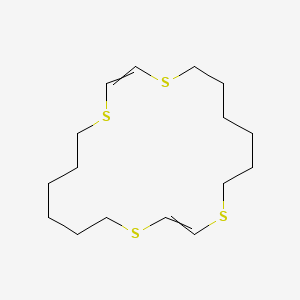
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

